molecular formula C18H19NO5 B2755810 N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide CAS No. 1421526-76-2

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide

Cat. No. B2755810
CAS RN: 1421526-76-2
M. Wt: 329.352
InChI Key: KMNHRJVEPMCZTH-UHFFFAOYSA-N
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Description

The compound “N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a furan ring, a benzofuran ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and benzofuran rings, and the introduction of the methoxy and carboxamide groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a benzofuran ring (a fused ring system consisting of a benzene ring and a furan ring), and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom) .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The furan ring, for example, is aromatic and might undergo electrophilic aromatic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan and benzofuran rings might contribute to its aromaticity and potentially its stability. The methoxy groups and the carboxamide group could affect its polarity and solubility .

Scientific Research Applications

Synthesis of Furan Derivatives

Furan derivatives, including those related to the specified compound, are synthesized through various innovative methods, contributing significantly to organic and medicinal chemistry. For example, the reaction between arenesulfonylacetic acids, arylglyoxals, and isocyanides affords novel furan derivatives, showcasing the versatility of furan compounds in synthetic chemistry (Bossio, Marcaccini, & Pepino, 1994). Similarly, efficient domino strategies have been developed for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, highlighting the potential of these compounds in creating complex molecular structures with significant biological activities (Ma et al., 2014).

Biological Activities

Benzofuran derivatives, closely related to the specified molecule, have been investigated for their potential in treating cognitive disorders, showcasing the ability of these compounds to act as selective agonists for neuronal receptors (Mazurov et al., 2012). This reflects the broader applicability of furan and benzofuran derivatives in developing treatments for neurological conditions. Furthermore, furanyl derivatives from the red seaweed Gracilaria opuntia have shown pharmacological activities, including anti-inflammatory and antioxidative effects, in various in vitro models, illustrating the natural occurrence and therapeutic potential of furan-based compounds (Makkar & Chakraborty, 2018).

Future Directions

The study of this compound could open up new avenues in various fields, such as medicinal chemistry, due to the presence of the furan and benzofuran rings, which are found in many biologically active compounds .

properties

IUPAC Name

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-21-9-7-19(11-13-6-8-23-12-13)18(20)16-10-14-4-3-5-15(22-2)17(14)24-16/h3-6,8,10,12H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNHRJVEPMCZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide

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